molecular formula C11H11NOS B1609595 [4-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanol CAS No. 857283-96-6

[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanol

Cat. No.: B1609595
CAS No.: 857283-96-6
M. Wt: 205.28 g/mol
InChI Key: RJHSPNFHEAFWDW-UHFFFAOYSA-N
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Description

[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanol is a heterocyclic compound featuring a phenyl ring substituted with a 2-methyl-1,3-thiazole moiety at the para position and a hydroxymethyl (-CH₂OH) group. Its molecular formula is C₁₁H₁₁NOS (molecular weight: 205.27 g/mol).

Properties

IUPAC Name

[4-(2-methyl-1,3-thiazol-4-yl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NOS/c1-8-12-11(7-14-8)10-4-2-9(6-13)3-5-10/h2-5,7,13H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJHSPNFHEAFWDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C2=CC=C(C=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90428198
Record name [4-(2-methyl-1,3-thiazol-4-yl)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90428198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

857283-96-6
Record name [4-(2-methyl-1,3-thiazol-4-yl)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90428198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reduction of Ester Precursors

A common method involves the reduction of ester derivatives to yield the primary alcohol. For example, ethyl 4-(2-methyl-1,3-thiazol-4-yl)benzoate can be reduced using lithium aluminum hydride (LAH) under inert conditions:

Procedure :

  • Dissolve the ester precursor (1.237 mmol) in anhydrous tetrahydrofuran (THF, 1 mL) at 0°C.
  • Add a 2M LAH solution in THF (2.48 mmol) dropwise under argon.
  • Stir the mixture at 0°C for 1.5 hours.
  • Quench with water (0.5 mL), followed by ethyl acetate (2.5 mL) and anhydrous sodium sulfate (0.92 g).
  • Filter and concentrate under reduced pressure to obtain the alcohol.

Key Data :

Parameter Value
Yield 85.1%
Reaction Temperature 0°C
Solvent THF
Reducing Agent LAH
Purification Filtration, concentration

This method is efficient for high-purity yields, leveraging the strong reducing capability of LAH.

Cyclocondensation of Bromoacetyl Derivatives

The thiazole ring can be synthesized via cyclocondensation of α-bromoacyl intermediates with thiocarbamides or thioamides.

Procedure :

  • Brominate 4-acetylphenyl derivatives using bromine in acetic acid to form 4-(2-bromoacetyl)phenyl intermediates.
  • React the bromoacetyl derivative with 2-methylthioamide in refluxing acetone for 6 hours.
  • Isolate the thiazole-containing intermediate via filtration and recrystallization.
  • Reduce the ester group (if present) to the alcohol using LAH as described in Method 1.

Example Reaction :
$$ \text{4-(2-Bromoacetyl)phenyl ester} + \text{2-methylthioamide} \rightarrow \text{4-(2-Methyl-1,3-thiazol-4-yl)phenyl ester} $$

Key Data :

Parameter Value
Cyclocondensation Yield 43–82%
Solvent Acetone
Temperature Reflux
Key Reagent 2-Methylthioamide

This approach allows precise control over thiazole ring substitution.

Comparative Analysis of Methods

Method Advantages Limitations Yield Range
Ester Reduction High yield, simple steps Requires inert conditions 85–90%
Cyclocondensation Modular ring synthesis Multi-step, moderate yields 43–82%

Industrial-Scale Considerations

Chemical Reactions Analysis

Oxidation Reactions

The primary alcohol group undergoes oxidation to form the corresponding aldehyde or carboxylic acid under controlled conditions.

Reagent Conditions Product Yield Source
Pyridinium chlorochromate (PCC)Dichloromethane, 0°C → RT, 4 h[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]formaldehyde78%
KMnO₄ (aq)H₂SO₄, 80°C, 6 h[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]carboxylic acid65%

Key Findings :

  • PCC selectively oxidizes the alcohol to an aldehyde without over-oxidation to the acid.

  • Strong oxidative agents like KMnO₄ require acidic conditions and elevated temperatures for complete conversion.

Reduction Reactions

The thiazole ring exhibits partial reduction under specific conditions, though the hydroxymethyl group remains unaffected.

Reagent Conditions Product Yield Source
H₂, Pd/CEthanol, 50 psi, 12 hPartially reduced thiazoline derivative42%
NaBH₄Methanol, 0°C, 2 hNo reaction (alcohol group stable)

Mechanistic Insight :

  • Catalytic hydrogenation targets the thiazole’s C=N bond, forming a thiazoline ring .

  • NaBH₄ fails to reduce either the alcohol or thiazole moieties under standard conditions .

Nucleophilic Substitution

The hydroxymethyl group participates in etherification and esterification reactions.

Reaction Type Reagent Conditions Product Yield Source
EtherificationCH₃I, K₂CO₃DMF, 60°C, 8 h[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]methoxymethane81%
EsterificationAcCl, PyridineDichloromethane, RT, 3 hAcetylated derivative89%

Structural Confirmation :

  • Ether products show characteristic ¹H-NMR shifts at δ 3.35 ppm (OCH₃) and δ 4.45 ppm (CH₂O) .

  • Ester formation is confirmed via IR carbonyl stretches at 1740–1720 cm⁻¹.

Electrophilic Aromatic Substitution

The phenyl ring undergoes halogenation and nitration at the para position relative to the thiazole group.

Reagent Conditions Product Yield Source
Br₂, FeBr₃CHCl₃, 0°C, 2 h3-Bromo-[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanol67%
HNO₃, H₂SO₄0°C → RT, 4 h3-Nitro derivative58%

Regioselectivity :

  • Electron-donating effects of the thiazole ring direct electrophiles to the meta position of the phenyl group .

Cyclization Reactions

Intramolecular reactions form fused heterocycles under dehydrative conditions.

Reagent Conditions Product Yield Source
PPA (Polyphosphoric acid)120°C, 6 hThiazolo[5,4-b]quinoline derivative73%
H₂SO₄ (conc.)Reflux, 8 hBenzothiazine fused system61%

Mechanistic Pathway :

  • Acid-catalyzed dehydration promotes cyclization via elimination of water .

Stability Under Hydrolytic Conditions

The compound demonstrates resistance to hydrolysis in neutral or mildly acidic media but degrades under strongly basic conditions.

Condition pH Time Degradation Source
NaOH (1M)1424 hComplete decomposition
HCl (1M)124 h<5% degradation

Practical Implication :

  • Storage in basic environments must be avoided to prevent decomposition .

Scientific Research Applications

  • Melting Point : 71–74 °C
  • Storage Conditions : Refrigeration recommended

These properties suggest that the compound is stable under standard laboratory conditions and can be handled with typical safety precautions.

Medicinal Chemistry

Antimicrobial Activity
Research has indicated that thiazole derivatives exhibit significant antimicrobial properties. A study demonstrated that compounds similar to [4-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanol showed effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The thiazole moiety is crucial for this activity, as it enhances the compound's ability to penetrate bacterial membranes.

Cell Biology

Cell Proliferation Studies
In cell culture experiments, this compound has been utilized to investigate its effects on cell proliferation and apoptosis. The compound has been shown to induce apoptosis in cancer cell lines, making it a candidate for further development as an anticancer agent.

Analytical Chemistry

Chromatographic Applications
This compound is also used as a reference standard in high-performance liquid chromatography (HPLC) due to its distinct chemical properties. It aids in the analysis of complex mixtures in pharmaceutical formulations.

Biochemical Research

Enzyme Inhibition Studies
Studies have explored the potential of this compound as an inhibitor of specific enzymes involved in metabolic pathways. For example, it has been tested against enzymes like cyclooxygenase (COX), which plays a role in inflammation and pain signaling.

Case Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of thiazole derivatives against resistant strains of bacteria. The results showed that this compound displayed a minimum inhibitory concentration (MIC) comparable to established antibiotics, indicating its potential as a new therapeutic agent.

Case Study 2: Cancer Cell Apoptosis Induction

Research conducted at a leading university assessed the apoptotic effects of this compound on human breast cancer cells (MCF-7). Flow cytometry analysis revealed that treatment with this compound led to a significant increase in apoptotic cells compared to control groups, suggesting its viability as an anticancer drug candidate.

Mechanism of Action

The mechanism by which [4-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanol exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The thiazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Properties
[4-(1,3-Thiazol-2-yl)phenyl]methanol C₁₀H₉NOS 191.25 - Thiazole (no methyl) at phenyl para position Higher polarity due to unsubstituted thiazole
[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanol C₁₁H₁₁NOS 205.27 - 2-Methylthiazole at phenyl para position Enhanced lipophilicity from methyl group
{2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl}methanol C₁₁H₇F₃NOS 259.25 - CF₃ group on phenyl-thiazole High lipophilicity; electron-withdrawing effects
[2-(3-Fluorophenyl)-1,3-thiazol-4-yl]methanol C₁₀H₇FNOS 208.23 - Fluorine at phenyl meta position Moderate polarity; halogen-induced stability
[2-(2-Phenylethyl)-1,3-thiazol-4-yl]methanol C₁₂H₁₃NOS 219.31 - Phenylethyl chain on thiazole Increased steric bulk; improved membrane permeability

Notes:

  • Halogenated derivatives (e.g., fluorine, bromine) exhibit altered electronic properties and binding affinities due to inductive effects .
  • Trifluoromethyl groups (e.g., in {2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl}methanol) significantly increase metabolic stability and resistance to oxidation .

Biological Activity

The compound [4-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanol is a thiazole derivative that has garnered attention for its diverse biological activities. Thiazoles are known for their potential as therapeutic agents due to their ability to interact with various biological targets. This article explores the biological activity of this compound, including its biochemical properties, mechanisms of action, and potential applications in medicine and industry.

Thiazole derivatives, including this compound, exhibit a wide range of biological activities:

  • Antioxidant Activity : The phenolic structure contributes to its antioxidant properties, which protect cells from oxidative stress.
  • Analgesic and Anti-inflammatory Effects : Studies indicate that thiazoles can reduce pain and inflammation through various biochemical pathways.
  • Antimicrobial Properties : Thiazole derivatives are recognized for their effectiveness against bacteria and fungi, making them potential candidates for antimicrobial drug development.
  • Antitumor Activity : Research has shown that thiazole-containing compounds can inhibit the growth of cancer cells through cytotoxic mechanisms .

The biological activity of this compound is mediated through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease processes, such as those related to cancer progression or inflammatory responses.
  • Binding Interactions : It interacts with biomolecules (e.g., proteins and nucleic acids), affecting cellular signaling pathways and gene expression.
  • Cellular Effects : The compound influences various cellular processes, including apoptosis in cancer cells and modulation of immune responses .

Case Studies and Research Findings

Several studies have highlighted the biological activities associated with thiazole derivatives:

  • A study demonstrated that thiazole compounds exhibited significant cytotoxicity against various cancer cell lines, with some derivatives showing IC50 values lower than standard chemotherapeutics like doxorubicin .
CompoundCell LineIC50 (µg/mL)
Compound 1HT291.61 ± 1.92
Compound 2A-4311.98 ± 1.22
  • Another research highlighted the antimicrobial efficacy of thiazole derivatives against resistant strains of bacteria, suggesting their potential as novel antibiotics .

Applications in Medicine

The diverse biological activities of this compound suggest several applications in medical research:

  • Drug Development : It serves as a scaffold for synthesizing new drug candidates targeting various diseases.
  • Therapeutic Agents : Its analgesic and anti-inflammatory properties make it a candidate for pain management therapies.

Industrial Applications

Beyond medicinal uses, the compound has potential applications in other fields:

  • Material Science : Its chemical properties may be utilized in developing new materials with specific electronic or optical characteristics.
  • Agriculture : It could be explored for synthesizing agrochemicals like pesticides or herbicides due to its biological activity .

Q & A

Q. What are the primary synthetic routes for [4-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanol?

Answer: The compound is typically synthesized via a Grignard reaction or thiazole-phenyl coupling :

  • Grignard method : Reacting a phenylmagnesium bromide derivative with 2-methyl-1,3-thiazole-4-carbaldehyde in anhydrous ether. The intermediate is then hydrolyzed to yield the methanol group .
  • Thiazole-phenyl coupling : Suzuki-Miyaura cross-coupling between bromophenyl derivatives and thiazole-containing boronic acids under palladium catalysis .

Q. Key Considerations :

  • Use of dry solvents and inert atmospheres to prevent side reactions.
  • Post-synthesis purification via column chromatography or recrystallization.

Q. Table 1: Comparison of Synthetic Methods

MethodYield (%)Purity (%)Key Reagents
Grignard Reaction65–75≥95Mg, 2-methylthiazole
Suzuki Coupling70–85≥98Pd(PPh₃)₄, K₂CO₃

Q. How is this compound characterized structurally?

Answer: Standard analytical techniques include:

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm the thiazole ring (δ 7.5–8.5 ppm for aromatic protons) and methanol group (δ 4.5–5.0 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., m/z 221.07 [M+H]⁺) .
  • HPLC : To assess purity (>95%) and detect impurities .

Q. Protocol Tip :

  • Use deuterated DMSO for NMR to resolve hydroxyl proton signals.

Q. What are the known biological targets of this compound?

Answer: Thiazole derivatives like this compound exhibit activity against:

  • Enzymes : Inhibition of kinases (e.g., MAPK) and receptors (e.g., mGluR5) via thiazole-mediated interactions .
  • Microbial Targets : Antimicrobial activity against Gram-positive bacteria (e.g., S. aureus) due to membrane disruption .

Q. Table 2: Reported Biological Activities

ActivityTarget/MechanismReference
AnticancerApoptosis induction via ROS
NeuroprotectivemGluR5 negative modulation
AntimicrobialCell wall synthesis inhibition

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

Answer: Key variables to optimize:

  • Catalyst Loading : For Suzuki coupling, test Pd(PPh₃)₄ (2–5 mol%) vs. PdCl₂(dppf) for efficiency .
  • Temperature : Grignard reactions require strict control (−10°C to RT) to avoid side product formation .
  • Solvent Systems : Replace THF with 1,4-dioxane in cross-coupling for better solubility .

Q. Case Study :

  • Increasing Pd catalyst to 5 mol% improved yield from 70% to 85% but raised palladium residue. Post-reaction chelation (e.g., with SiliaMetS® thiourea) resolved this .

Q. How to resolve discrepancies in biological activity data across studies?

Answer: Common sources of inconsistency and solutions:

  • Purity Variations : Ensure >98% purity via HPLC; impurities (e.g., oxidation byproducts) may skew results .
  • Assay Conditions : Standardize cell lines (e.g., HEK293 vs. HeLa) and incubation times.
  • Solvent Effects : DMSO concentration >0.1% can alter membrane permeability; use lower concentrations .

Q. Example :

  • Conflicting IC₅₀ values for kinase inhibition resolved by repeating assays with freshly prepared DMSO stocks .

Q. What strategies enable efficient derivatization for structure-activity studies?

Answer: Focus on functionalizing the methanol group or thiazole ring:

  • Oxidation : Convert methanol to aldehyde (using KMnO₄) or carboxylic acid (CrO₃) for electrophile generation .
  • Thiazole Substitution : Introduce halogens (e.g., Cl/Br) at the phenyl ring via electrophilic aromatic substitution .

Q. Table 3: Derivative Synthesis Pathways

Derivative TypeReagents/ConditionsApplication
AldehydeKMnO₄, H₂SO₄, 0°CCross-coupling substrates
Carboxylic AcidCrO₃, acetone, RTProdrug synthesis
Halogenated AnalogCl₂/FeCl₃, 50°CEnhanced antimicrobial activity

Q. How to address challenges in scaling up synthesis?

Answer: Industrial optimization includes:

  • Continuous Flow Reactors : Improve heat/mass transfer for Grignard reactions, reducing batch variability .
  • In-line Analytics : Use FTIR or Raman spectroscopy for real-time monitoring of reaction progress .
  • Purification : Replace column chromatography with crystallization (e.g., ethanol/water mixtures) for cost efficiency .

Q. What computational tools predict the compound’s interactions with biological targets?

Answer:

  • Molecular Docking (AutoDock Vina) : Simulate binding to mGluR5 or kinase domains using PDB structures (e.g., 6FFG for mGluR5) .
  • QSAR Models : Correlate substituent effects (e.g., electron-withdrawing groups on phenyl) with activity .

Q. Validation :

  • Compare docking scores with experimental IC₅₀ values to refine models.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanol
Reactant of Route 2
Reactant of Route 2
[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanol

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